molecular formula C34H34O6 B026938 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone CAS No. 82598-84-3

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

Cat. No.: B026938
CAS No.: 82598-84-3
M. Wt: 538.6 g/mol
InChI Key: BUBVLQDEIIUIQG-JDIHBLRXSA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone, also known as this compound, is a useful research compound. Its molecular formula is C34H34O6 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Spiro Cyclic Acetals : It is a key ingredient in synthesizing spiro cyclic acetals of α-diols and monosaccharides (Tamaru, Horito, & Yoshimura, 1980).

  • Synthesis of Cyclic Compounds : The compound aids in synthesizing various cyclic compounds, such as 2,5,6-tri-O-benzoyl-D-gulono-1,4-lactone and others (Gallo, Jeroncic, Varela, & Lederkremer, 1993).

  • Synthesizing D-Galactofuranose Derivatives : It is used in synthesizing 5-O- and 3,5-di-O-(beta-D-galactofuranosyl)-D-galactofuranose (Lederkremer, Marino, & Varela, 1990).

  • Synthesis of Piperidine Analogs : It's useful in synthesizing piperidine analogs of aldohexoses and aldohexono-1,5-lactones (Kováříková, Ledvina, & Šaman, 1999).

  • Enzyme Inhibition : It acts as a potent inhibitor of the enzyme hexa-galactono-1,4-lactone synthase (Marino, Varela, & Lederkremer, 1991).

  • Synthesis of Abequose : The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactono-1,5-lactone leads to the synthesis of 3,6-dideoxy-D-xylo-hexose (abequose) (Moradei, Mortier, Varela, & Lederkremer, 1991).

  • Synthesis of Copolyesters : Its derivatives are used in preparing precursors for copolyesters with sugar comonomer incorporation (Romero Zaliz & Varela, 2006).

  • Synthesis of Anticancer Agents : It was used in the total synthesis of an anticancer agent, Mucocin, particularly in synthesizing the left-half segment (Takahashi & Nakata, 1999).

Future Directions

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone finds extensive application within the biomedical sector . It is used as a reactant to synthesize various glucoside containing compounds as selective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new treatments for diabetes and other diseases.

Properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBVLQDEIIUIQG-JDIHBLRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453681
Record name 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82598-84-3
Record name 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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